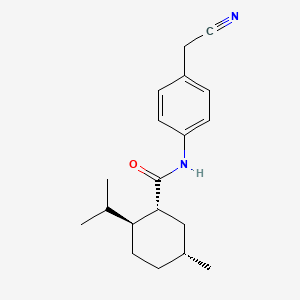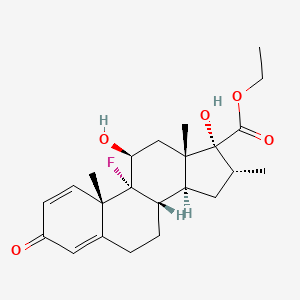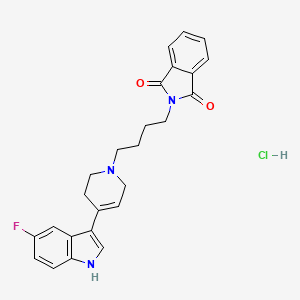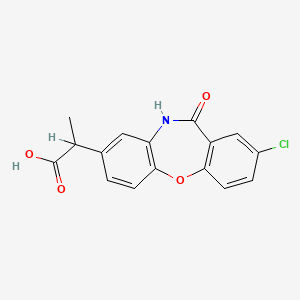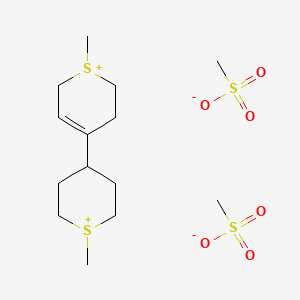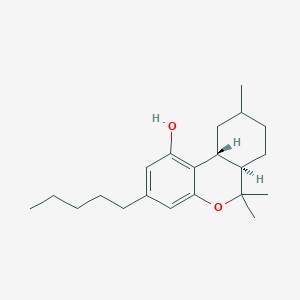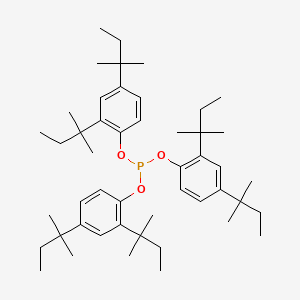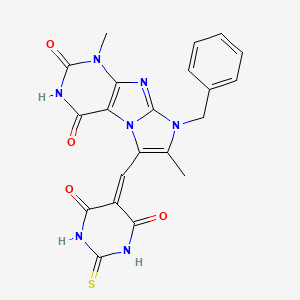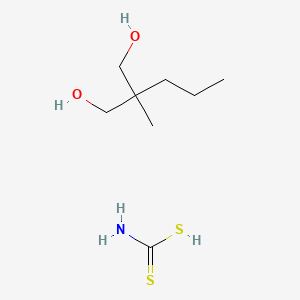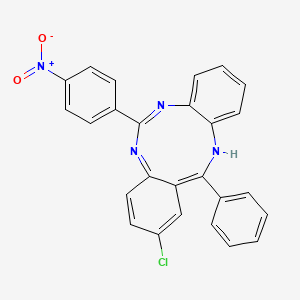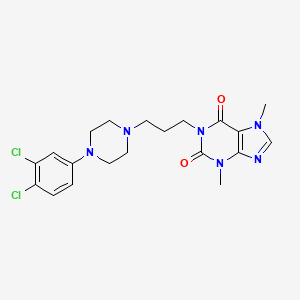
N-Cyclohexyl-N-((cyclohexylamino)carbonyl)-6-(2-propenyl)ergoline-8-beta-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Cyclohexyl-N-((cyclohexylamino)carbonyl)-6-(2-propenyl)ergoline-8-beta-carboxamide” is a complex organic compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-Cyclohexyl-N-((cyclohexylamino)carbonyl)-6-(2-propenyl)ergoline-8-beta-carboxamide” typically involves multiple steps, including the formation of the ergoline core and subsequent functionalization. Common synthetic routes may include:
Formation of the Ergoline Core: This can be achieved through cyclization reactions involving indole derivatives.
Functionalization: Introduction of the cyclohexyl and propenyl groups through various organic reactions such as alkylation and acylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-Cyclohexyl-N-((cyclohexylamino)carbonyl)-6-(2-propenyl)ergoline-8-beta-carboxamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substituents involved.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, it could be investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine
In medicine, ergoline derivatives are often explored for their pharmacological activities, including potential use as therapeutic agents for various conditions.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “N-Cyclohexyl-N-((cyclohexylamino)carbonyl)-6-(2-propenyl)ergoline-8-beta-carboxamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on its specific biological activity, which could include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Lysergic Acid Diethylamide (LSD): Another ergoline derivative known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease.
Uniqueness
“N-Cyclohexyl-N-((cyclohexylamino)carbonyl)-6-(2-propenyl)ergoline-8-beta-carboxamide” may have unique structural features or biological activities that distinguish it from these similar compounds, making it a subject of interest for further research.
Properties
CAS No. |
81409-86-1 |
|---|---|
Molecular Formula |
C31H42N4O2 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(6aR,9R)-N-cyclohexyl-N-(cyclohexylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C31H42N4O2/c1-2-16-34-20-22(17-26-25-14-9-15-27-29(25)21(19-32-27)18-28(26)34)30(36)35(24-12-7-4-8-13-24)31(37)33-23-10-5-3-6-11-23/h2,9,14-15,19,22-24,26,28,32H,1,3-8,10-13,16-18,20H2,(H,33,37)/t22-,26?,28-/m1/s1 |
InChI Key |
KEDDKARVIULJAC-DSMQGRJBSA-N |
Isomeric SMILES |
C=CCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(C5CCCCC5)C(=O)NC6CCCCC6 |
Canonical SMILES |
C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C5CCCCC5)C(=O)NC6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



